molecular formula C22H19N3O3 B2695815 3-benzyl-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 913690-25-2

3-benzyl-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2695815
CAS No.: 913690-25-2
M. Wt: 373.412
InChI Key: KFYSMGRJUWTLGZ-UHFFFAOYSA-N
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Description

3-Benzyl-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a pyrido-pyrimidine-dione derivative characterized by a bicyclic heteroaromatic core. The structure features a pyrido[2,3-d]pyrimidine scaffold substituted at the N3 position with a benzyl group and at the N1 position with a 3-methoxybenzyl moiety.

Properties

IUPAC Name

3-benzyl-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-28-18-10-5-9-17(13-18)15-24-20-19(11-6-12-23-20)21(26)25(22(24)27)14-16-7-3-2-4-8-16/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYSMGRJUWTLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with benzyl bromide and 3-methoxybenzyl chloride under reflux conditions in the presence of a base such as sodium methoxide in butanol . The reaction proceeds through nucleophilic substitution and cyclization to form the desired pyridopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid to introduce functional groups like sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines to introduce different substituents on the pyridopyrimidine core.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Benzylamine in ethanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-substituted pyridopyrimidines.

Scientific Research Applications

3-benzyl-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with molecular targets such as PARP-1. The compound binds to the active site of PARP-1, inhibiting its activity and preventing the repair of DNA damage in cancer cells. This leads to the accumulation of DNA damage, ultimately resulting in cell death . The presence of the pyridopyrimidine core is crucial for its binding affinity and inhibitory activity.

Comparison with Similar Compounds

N1 and N3 Substitutions

  • Target Compound: N1-(3-methoxybenzyl), N3-benzyl.
  • Analog 1 () : 3-(3-Chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione.
    • Substitution: N3-(3-chlorobenzyl), N1-methyl.
    • Key Difference: The 3-chloro group is electron-withdrawing, which may alter binding affinity and metabolic stability compared to the target’s 3-methoxy group .
  • Analog 2 () : 3-[(4-Fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione.
    • Substitution: N3-(4-fluorobenzyl), N1-methyl.
    • Key Difference: Fluorine’s electronegativity and smaller size may improve membrane permeability relative to the bulkier 3-methoxybenzyl group .

Core Modifications

  • Analog 3 (): 8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives. Structural Difference: The pyrido[3,4-d]pyrimidine core (vs.

Physicochemical and Spectroscopic Properties

Compound Substituents Melting Point (°C) ¹H NMR δ (Key Signals) Reference
Target Compound N1-(3-methoxybenzyl), N3-benzyl Not reported Aromatic δ 7.18–8.26 (m), OCH3 δ 3.88
3-(3-Chlorobenzyl) Analog N3-(3-chlorobenzyl), N1-methyl 136 N(CH3)2 δ 2.22, Cl-C6H4 δ 7.49–7.77
1-Methylpyrido[2,3-d]pyrimidine N1-methyl, N3-benzyl Not reported N1-CH3 δ 3.75, benzyl δ 7.32–7.89

Biological Activity

3-benzyl-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C22H22N2O3C_{22}H_{22}N_{2}O_{3} and a molecular weight of 366.42 g/mol. Its structure features a pyrido[2,3-d]pyrimidine core with two significant substituents: a benzyl group and a methoxyphenyl group . These functional groups are crucial for its biological interactions and pharmacological properties.

Biological Activities

Pyrido[2,3-d]pyrimidine derivatives, including 3-benzyl-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione, are known to exhibit a range of biological activities:

  • Antitumor Activity : Studies have shown that compounds within this class can inhibit various cancer cell lines. For instance, pyrido[2,3-d]pyrimidines have been evaluated for their inhibitory effects on epidermal growth factor receptor (EGFR) kinase activity, which is critical in many cancers .
  • Kinase Inhibition : The compound's structure allows it to interact with kinases involved in cell signaling pathways. In particular, it has been reported to show significant inhibitory activity against EGFR variants associated with non-small cell lung cancer (NSCLC) .
  • Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities. The presence of specific functional groups can enhance these properties by improving binding affinity to microbial targets.

Structure-Activity Relationship (SAR)

The biological activity of 3-benzyl-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is influenced by its structural attributes:

Substituent Effect on Activity
Benzyl GroupEnhances lipophilicity and cellular uptake
Methoxyphenyl GroupModulates electronic properties affecting binding
Pyrido[2,3-d]pyrimidine CoreCritical for interaction with kinase targets

This table summarizes how different substituents can affect the compound's overall biological efficacy.

Case Studies

  • In Vitro Studies : A recent study evaluated the antitumor activity of various pyrido[2,3-d]pyrimidines against cell lines such as A549 and NCI-H1975. The results indicated that modifications in the side chains significantly impacted cytotoxicity and selectivity towards cancer cells. For example, compounds with enhanced methoxy substitutions showed improved IC50 values against these cell lines .
  • Kinase Inhibition Assays : Another study focused on the EGFR kinase inhibitory activities of similar compounds. It was found that certain derivatives exhibited IC50 values as low as 13 nM against the EGFR L858R/T790M mutation while maintaining selectivity over wild-type EGFR . This suggests potential therapeutic applications in targeted cancer therapies.

Q & A

Q. What are the standard synthetic protocols for preparing pyrido[2,3-d]pyrimidine derivatives like 3-benzyl-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione?

The synthesis typically involves multi-step alkylation and cyclization reactions. For example, alkylation of precursor heterocycles (e.g., thieno[2,3-d]pyrimidine-diones) with benzyl chlorides or chloroacetamides in polar aprotic solvents like DMF, promoted by potassium carbonate, yields N-alkylated derivatives . Refluxing substituted chromones with aminouracils in THF under acidic catalysis (e.g., p-toluenesulfonic acid) also generates pyrido[2,3-d]pyrimidine cores via cyclocondensation . Reaction progress is monitored by TLC, and products are purified via recrystallization (e.g., hot ethanol washes) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., benzyl/methoxy substituents) and confirms regioselectivity of alkylation .
  • X-ray crystallography : Resolves absolute stereochemistry and packing motifs, as demonstrated for structurally analogous pyrimidine derivatives .
  • Elemental analysis : Validates purity by matching calculated/observed C, H, N percentages .
  • IR spectroscopy : Identifies carbonyl (1700–1650 cm⁻¹) and aromatic stretching frequencies .

Q. How should researchers evaluate the biological activity of this compound in preliminary assays?

Begin with in vitro antimicrobial screens (e.g., bacterial/fungal MIC assays) using standardized strains, as described for related pyrido[2,3-d]pyrimidines . For kinase inhibition studies (if applicable), use enzymatic assays (e.g., p38α MAPK inhibition) with ATP-competitive binding protocols and IC₅₀ determination . Always include positive controls (e.g., known inhibitors) and validate results with dose-response curves.

Q. What safety protocols are recommended for handling this compound in the lab?

While specific toxicity data for this compound is limited, general precautions for aromatic heterocycles apply:

  • Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure .
  • Work in a fume hood due to potential respiratory irritancy .
  • Store crystalline products in airtight containers at 4°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of N-alkylated pyrido[2,3-d]pyrimidine derivatives?

Key variables include:

  • Solvent choice : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in alkylation reactions .
  • Catalyst loading : Acidic catalysts (e.g., p-toluenesulfonic acid) accelerate cyclocondensation but require stoichiometric tuning to avoid side reactions .
  • Temperature control : Reflux (~60–80°C) balances reaction rate and decomposition .
  • Purification : Sequential recrystallization (e.g., ethanol → DMF) isolates high-purity products . For example, yields >75% are achievable under optimized THF reflux conditions .

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate the mechanism of action or regioselectivity?

  • DFT studies : Calculate charge distribution and frontier molecular orbitals to predict electrophilic attack sites during alkylation .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) to rationalize structure-activity relationships (SAR) . For example, p38α inhibitors show improved selectivity when bulky substituents occupy hydrophobic pockets .
  • MD simulations : Assess conformational stability of the pyrido[2,3-d]pyrimidine core in biological environments .

Q. How should conflicting bioactivity data between in vitro and in vivo studies be addressed?

  • Pharmacokinetic profiling : Measure solubility, metabolic stability (e.g., liver microsomes), and membrane permeability (Caco-2 assays) to identify bioavailability issues .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .
  • Dosage adjustment : Optimize dosing regimens in animal models based on pharmacokinetic parameters (e.g., t₁/₂, AUC) .

Q. What strategies can control regioselectivity during the alkylation of pyrido[2,3-d]pyrimidine precursors?

  • Steric effects : Bulky electrophiles (e.g., 3-methoxybenzyl chloride) favor alkylation at less hindered nitrogen sites .
  • Electronic effects : Electron-withdrawing groups on the pyrimidine ring direct alkylation to more nucleophilic positions .
  • Protecting groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl) to enforce desired regiochemistry .

Q. How can researchers design SAR studies to identify critical functional groups for bioactivity?

  • Combinatorial libraries : Synthesize derivatives with systematic substitutions (e.g., varying benzyl/methoxy groups) .
  • Bioisosteric replacement : Replace the 3-methoxy group with halogens or sulfonamides to modulate electronic properties .
  • Fragment-based screening : Identify minimal pharmacophores using truncated analogs .

Q. What analytical methods are suitable for investigating degradation products under physiological conditions?

  • Forced degradation studies : Expose the compound to heat, light, and pH extremes, then analyze via HPLC-MS to identify labile sites .
  • Stability-indicating assays : Develop validated HPLC/UV methods to quantify intact compound vs. degradation products .
  • Mass spectrometry : Use HRMS to characterize oxidative or hydrolytic byproducts (e.g., demethylation of methoxy groups) .

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